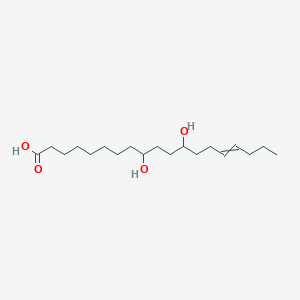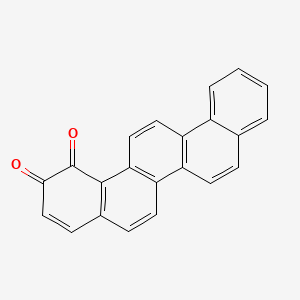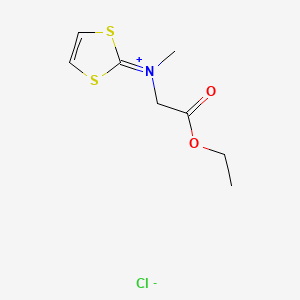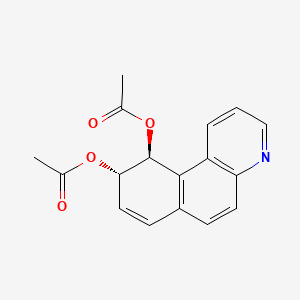
1,4-Benzenedicarbonitrile, 2-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarbonitrile, 2-butyl- is an organic compound with the molecular formula C12H10N2. It is a derivative of benzenedicarbonitrile, where the 2-position on the benzene ring is substituted with a butyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbonitrile, 2-butyl- can be synthesized through several methods. One common method involves the alkylation of 1,4-benzenedicarbonitrile with butyl halides in the presence of a strong base, such as potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4-benzenedicarbonitrile, 2-butyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarbonitrile, 2-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid, 2-butyl-.
Reduction: 1,4-Benzenediamine, 2-butyl-.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
1,4-Benzenedicarbonitrile, 2-butyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymers and resins to enhance their thermal and mechanical properties.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarbonitrile, 2-butyl- depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the butyl group can act as an electron-donating group, stabilizing the intermediate carbocation and directing the incoming electrophile to the ortho and para positions relative to the butyl group. In reduction reactions, the nitrile groups are reduced to primary amines through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarbonitrile: The parent compound without the butyl substitution.
1,4-Benzenedicarboxylic acid: The carboxylic acid derivative.
1,4-Benzenediamine: The diamine derivative.
Uniqueness
1,4-Benzenedicarbonitrile, 2-butyl- is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The butyl group increases the compound’s hydrophobicity and can affect its solubility in various solvents. Additionally, the butyl group can provide steric hindrance, impacting the compound’s behavior in chemical reactions compared to its unsubstituted counterparts.
Properties
CAS No. |
106853-93-4 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-butylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-4-11-7-10(8-13)5-6-12(11)9-14/h5-7H,2-4H2,1H3 |
InChI Key |
VIYJQLIUXRXNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


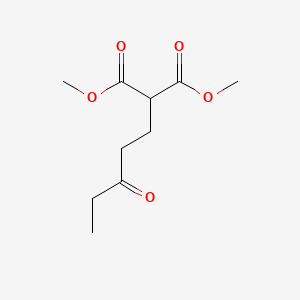
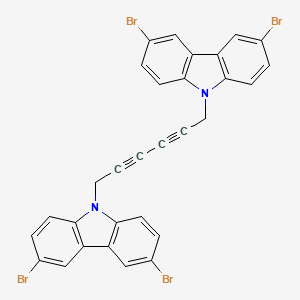
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
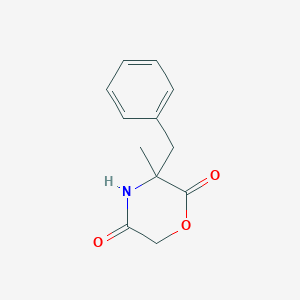
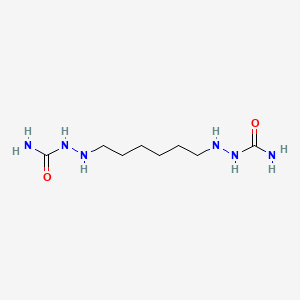
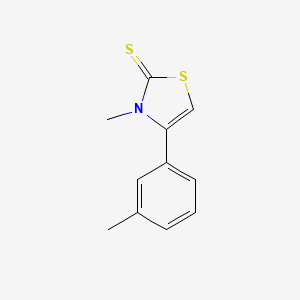
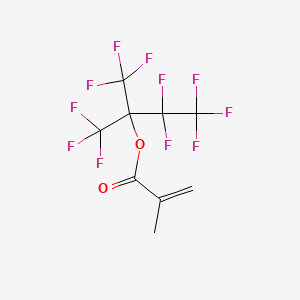
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
